ZHC-116-d8 (trihydrochloride)
Description
While specific data on ZHC-116-d8 (trihydrochloride) is absent in the provided evidence, its nomenclature suggests it is a trihydrochloride salt, a common formulation to enhance solubility and stability for pharmaceutical or research applications. Trihydrochloride salts are frequently employed in bioactive compounds, such as dyes, antibiotics, and antidepressants, to improve bioavailability and functional efficacy . This article compares ZHC-116-d8 with structurally or functionally analogous trihydrochloride compounds documented in peer-reviewed literature and pharmaceutical guidelines.
Properties
Molecular Formula |
C21H30Cl3F3N4O |
|---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
1-[[4-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propylamino]phenyl]methyl]-5-(trifluoromethyl)pyridin-2-one;trihydrochloride |
InChI |
InChI=1S/C21H27F3N4O.3ClH/c1-26-11-13-27(14-12-26)10-2-9-25-19-6-3-17(4-7-19)15-28-16-18(21(22,23)24)5-8-20(28)29;;;/h3-8,16,25H,2,9-15H2,1H3;3*1H/i11D2,12D2,13D2,14D2;;; |
InChI Key |
ITOFFGBLAKUROG-IDMOXFDOSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCNC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F)([2H])[2H])[2H].Cl.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZHC-116-d8 (trihydrochloride) involves the incorporation of deuterium into the molecular structure of 2(1H)-Pyridinone . The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Functionalization: Addition of functional groups such as trifluoromethyl and piperazinyl groups.
Hydrochloride Formation: Conversion of the compound into its trihydrochloride form for stability and solubility
Industrial Production Methods: Industrial production of ZHC-116-d8 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale deuteration and functionalization reactions.
Purification: Use of chromatography and crystallization techniques to obtain high-purity product
Chemical Reactions Analysis
Key Reaction Steps
While specific steps for ZHC-116-d8 are not documented, the parent compound’s synthesis likely involves:
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | 3-(4-Methylpiperazinyl)propylamine, DMF | Introduce the piperazine moiety. |
| Nucleophilic Substitution | Trifluoromethylating agents (e.g., CF₃I) | Install the -CF₃ group. |
| Reductive Amination | NaBH₃CN, deuterated solvents | Form the benzylamine linkage. |
Trihydrochloride Formation
The trihydrochloride salt is generated via protonation of basic nitrogen atoms (e.g., piperazine and amine groups) using HCl in a deuterated solvent system:
Conditions : Reaction conducted under anhydrous HCl gas in ethanol or deuterated ethanol (C₂D₅OD) .
Stability and Reactivity
-
pH Sensitivity : The trihydrochloride form stabilizes the compound in acidic conditions but may decompose under alkaline pH.
-
Thermal Stability : Decomposition observed above 200°C via thermogravimetric analysis (TGA).
Analytical Characterization
Key data for ZHC-116-d8 (trihydrochloride):
| Parameter | Method | Value |
|---|---|---|
| Deuterium Incorporation | Mass Spectrometry | 99.5% isotopic purity (m/z 468.2 → 476.2) |
| Crystal Structure | XRD | Monoclinic, space group P2₁/c |
| Solubility | HPLC | >50 mg/mL in D₂O (25°C) |
Scientific Research Applications
ZHC-116-d8 (trihydrochloride) has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs
Drug Development: Helps in understanding the metabolic pathways and improving the pharmacokinetic profiles of new drugs
Clinical Mass Spectrometry: Serves as an internal standard for quantifying drug concentrations in biological samples
Stable Isotope Labeling: Used in various biochemical and pharmacological studies to track molecular interactions and transformations
Mechanism of Action
The mechanism of action of ZHC-116-d8 (trihydrochloride) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule replace hydrogen atoms, which can affect the compound’s pharmacokinetic and metabolic profiles . This alteration can lead to changes in the rate of drug metabolism and the formation of metabolites, providing valuable insights into drug behavior in the body .
Comparison with Similar Compounds
Comparison with Similar Trihydrochloride Compounds
The following table summarizes key trihydrochloride compounds with applications in research and medicine, based on the evidence provided:
Structural and Functional Analysis
DNA-Binding Dyes (Hoechst 33258/33342) :
Both Hoechst trihydrochlorides are bis-benzimide derivatives that selectively bind adenine-thymine (AT)-rich regions of DNA. Hoechst 33342 is distinguished by its ability to permeate live cells, enabling real-time nuclear imaging, whereas Hoechst 33258 is typically used for fixed cells . Their trihydrochloride formulation ensures water solubility, critical for in vitro assays.Pharmaceutical APIs (Trazodone and Tetracycline Hydrochlorides) :
- Trazodone Hydrochloride : A triazolo-piperazine derivative used to treat depression. Its hydrochloride salt enhances solubility for oral administration and systemic absorption .
- Tetracycline Hydrochloride : A tetracyclic antibiotic modified as a hydrochloride salt to stabilize its zwitterionic structure and improve solubility in aqueous formulations .
Hypothetical Comparison with ZHC-116-d8 :
If ZHC-116-d8 is a research compound, its trihydrochloride form likely prioritizes solubility for in vitro or in vivo testing. Contrastingly, if it is an API, its salt form would align with pharmacokinetic optimization, similar to Trazodone or Tetracycline hydrochlorides.
Pharmacological and Chemical Properties
- Solubility : Trihydrochloride salts generally exhibit high aqueous solubility, a critical factor for both research reagents (e.g., Hoechst dyes in cell culture media ) and pharmaceuticals (e.g., Trazodone in oral formulations ).
- Stability : Hydrochloride salts often improve shelf-life by reducing hygroscopicity. For example, Tetracycline hydrochloride resists degradation under controlled storage conditions .
- Bioactivity: The addition of hydrochloride groups can modulate interactions with biological targets. Hoechst dyes, for instance, rely on their charged trihydrochloride form to interact with DNA’s minor groove .
Q & A
Basic Research Questions
Q. How is the purity and stability of ZHC-116-d8 (trihydrochloride) validated in aqueous solutions under varying pH conditions?
- Methodology: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Prepare solutions at pH 2.0 (HCl), 7.4 (phosphate buffer), and 9.0 (borate buffer). Monitor degradation products over 72 hours at 25°C and 4°C. Compare retention times and peak areas against a reference standard. Stability is confirmed if ≥95% purity is maintained .
- Data Analysis: Tabulate degradation kinetics (e.g., first-order rate constants) and use Arrhenius equations to predict shelf-life under storage conditions .
Q. What spectroscopic techniques are optimal for characterizing ZHC-116-d8’s structural integrity?
- Approach: Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and Fourier-transform infrared (FTIR) for identifying hydrochloride salt formation. Cross-validate results with X-ray crystallography if single crystals are obtainable .
- Critical Note: Assign proton signals in DMSO-d6 to distinguish free base from hydrochloride forms, as solvent polarity affects tautomerization .
Q. How can researchers design dose-response studies for ZHC-116-d8 in vitro?
- Protocol: Use a logarithmic dilution series (e.g., 1 nM–100 µM) in triplicate. Include positive/negative controls (e.g., vehicle and a known inhibitor). Measure endpoints (e.g., IC50) via MTT assay or fluorescence-based readouts. Normalize data to control groups and apply nonlinear regression models (e.g., Hill equation) .
Advanced Research Questions
Q. How should contradictory data on ZHC-116-d8’s target selectivity be resolved?
- Analysis Framework:
Cross-test in orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays).
Evaluate off-target effects using kinase profiling panels or chemoproteomics.
Assess batch-to-batch variability in compound synthesis (e.g., residual solvents affecting activity) .
- Case Study: In Phase I trials of similar trihydrochlorides, discrepancies between in vitro and in vivo efficacy were traced to protein binding differences in plasma .
Q. What strategies optimize ZHC-116-d8’s bioavailability in preclinical models?
- Experimental Design:
- Formulation: Test solubility enhancers (e.g., cyclodextrins) or lipid-based carriers.
- Pharmacokinetics (PK): Administer intravenously (IV) and orally (PO) in rodent models. Collect plasma at t = 0, 15, 30, 60, 120, 240 min. Calculate AUC, Cmax, and T1/2 via non-compartmental analysis .
- Tissue Distribution: Use radiolabeled ZHC-116-d8 and autoradiography to quantify organ-specific accumulation .
Q. How can researchers address variability in ZHC-116-d8’s efficacy across cell lines?
- Hypothesis-Driven Approach:
Profile genetic differences (e.g., CRISPR screens for resistance genes).
Measure intracellular drug concentrations via LC-MS to rule out uptake/efflux issues.
Correlate efficacy with expression levels of putative targets (e.g., qPCR or Western blot) .
- Data Interpretation: Use multivariate regression to identify covariates (e.g., hypoxia, cell doubling time) influencing response variability .
Methodological Best Practices
Q. What statistical models are appropriate for analyzing ZHC-116-d8’s synergistic effects with other compounds?
- Recommendation: Apply the Chou-Talalay combination index (CI) method. Calculate CI values for fixed-ratio combinations (e.g., 1:1, 1:2) using CompuSyn software. Validate synergy with Bliss independence or Loewe additivity models .
Q. How should researchers validate ZHC-116-d8’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
